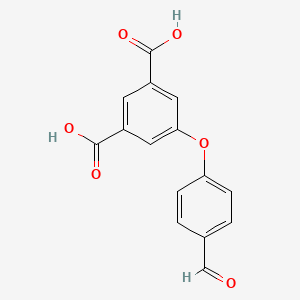
5-(4-Formylphenoxy)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Formylphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O6 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenoxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-formylphenol under specific conditions. One common method includes:
Esterification: Isophthalic acid is first esterified with methanol to form dimethyl isophthalate.
Nucleophilic Substitution: The dimethyl isophthalate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to form the desired product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Formylphenoxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid.
Reduction: 5-(4-Hydroxymethylphenoxy)isophthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-Formylphenoxy)isophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It can also be used in the design of drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-(4-Formylphenoxy)isophthalic acid and its derivatives often involves coordination with metal ions. The formyl and carboxyl groups can chelate metal ions, forming stable complexes that can interact with biological targets or catalyze chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(4-Hydroxymethylphenoxy)isophthalic acid
- 5-(4-Aminophenoxy)isophthalic acid
Comparison: 5-(4-Formylphenoxy)isophthalic acid is unique due to the presence of the formyl group, which can undergo further chemical modifications. This makes it a versatile intermediate in organic synthesis. In contrast, 5-(4-Carboxyphenoxy)isophthalic acid has a carboxyl group, making it more acidic and suitable for different types of coordination chemistry. 5-(4-Hydroxymethylphenoxy)isophthalic acid has a hydroxyl group, which can participate in hydrogen bonding and other interactions, while 5-(4-Aminophenoxy)isophthalic acid contains an amino group, making it useful in the synthesis of amide bonds and other nitrogen-containing compounds .
Properties
Molecular Formula |
C15H10O6 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5-(4-formylphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-8-9-1-3-12(4-2-9)21-13-6-10(14(17)18)5-11(7-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
BJLIIKFFUOGQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


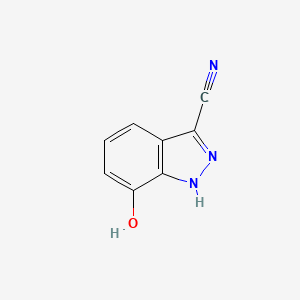
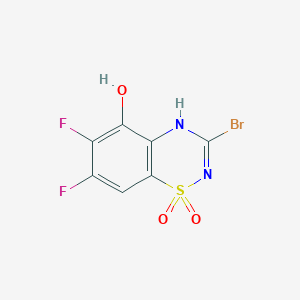


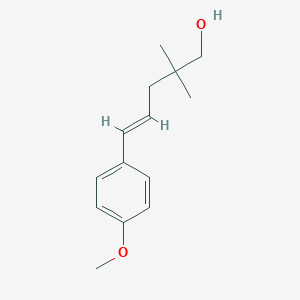

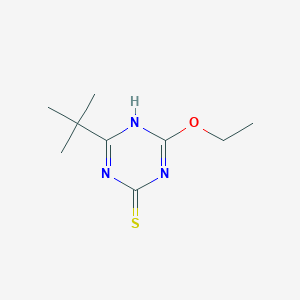

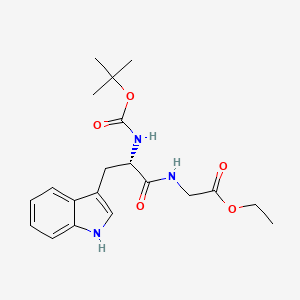
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)

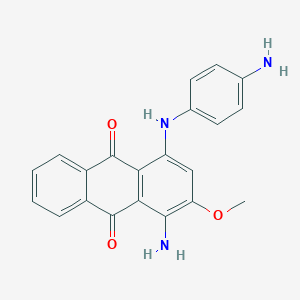
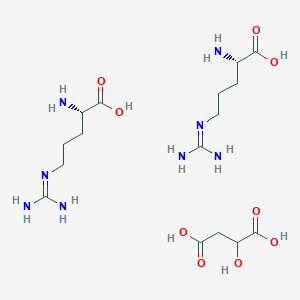
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
